Product packaging for ethyl 9-oxo-9H-fluorene-4-carboxylate(Cat. No.:CAS No. 5447-75-6)

ethyl 9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B5102040
CAS No.: 5447-75-6
M. Wt: 252.26 g/mol
InChI Key: CEMGPZFQWAQTAS-UHFFFAOYSA-N
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Description

Contextualization of Fluorene (B118485) Derivatives in Modern Chemical Sciences

Fluorene, a polycyclic aromatic hydrocarbon with the formula (C₆H₄)₂CH₂, consists of two benzene (B151609) rings fused to a central five-membered ring. google.com This core structure provides a unique combination of rigidity, planarity, and electronic properties that make its derivatives highly valuable in various scientific domains. cymitquimica.com Fluorene-based compounds are actively investigated for their applications in materials science, particularly for organic light-emitting diodes (OLEDs), organic solar cells, and sensors. cymitquimica.comnih.govalfa-chemical.combldpharm.com Their good thermal stability and charge transport properties are key to their utility in these technologies. nih.gov The C9 position of the fluorene ring is particularly reactive and allows for functionalization, which can be used to tune the molecule's properties and prevent undesirable aggregation in solid-state applications. google.com

Significance of the 9-oxo-9H-fluorene Scaffold in Organic Synthesis and Materials Science

The oxidation of fluorene at the C9 position yields 9-fluorenone (B1672902), a ketone derivative that introduces a carbonyl group to the core structure. This modification significantly alters the electronic properties of the molecule, creating a π-conjugated system with an electron-withdrawing ketone group. thermofisher.com The 9-oxo-9H-fluorene, or fluorenone, scaffold is a crucial building block in organic synthesis, serving as a precursor to a wide range of more complex molecules. cymitquimica.comthermofisher.com Its derivatives are investigated for their potential in medicinal chemistry, with some showing promise as anticancer and antiviral agents. thermofisher.comacs.org In materials science, the fluorenone unit is incorporated into polymers and small molecules to create materials with specific photophysical and electrochemical properties, making them suitable for use in electronic and optoelectronic devices. cymitquimica.com The V-shaped geometry of fluorenone molecules contributes to their interesting nonlinear optical (NLO) properties. cymitquimica.com

Overview of Ester-Functionalized Fluorenones in Academic Inquiry

The introduction of an ester group onto the fluorenone scaffold, creating ester-functionalized fluorenones, provides another layer of tunability for the molecule's properties. The ester group can influence solubility, solid-state packing, and electronic characteristics. cymitquimica.com Academic research into these compounds often focuses on how the position and nature of the ester substituent affect the photophysical and electrochemical behavior of the fluorenone core. For instance, the esterification of 9-oxo-9H-fluorene-4-carboxylic acid allows for the creation of various derivatives with tailored properties for specific applications. cymitquimica.com These esters are valuable intermediates in the synthesis of more complex functional materials. cymitquimica.com

Research Scope and Objectives for Ethyl 9-oxo-9H-fluorene-4-carboxylate Studies

While extensive research exists on the broader class of fluorenone derivatives, studies focusing specifically on this compound are less common in publicly available literature. However, based on the known applications of its parent acid and related esters, the research scope and objectives for this specific compound can be inferred.

A primary research objective would be the comprehensive characterization of its physical and chemical properties. This includes detailed analysis of its spectroscopic data (NMR, IR, UV-Vis) and electrochemical behavior to understand its electronic structure and energy levels.

Another key area of investigation would be its potential as a building block in the synthesis of novel organic materials. Research would likely explore its use in creating polymers or larger conjugated systems for applications in organic electronics, such as OLEDs. The ethyl ester group can provide improved solubility for processing while the fluorenone core contributes to the desired electronic properties.

Furthermore, studies would likely investigate the impact of the ethyl ester functionality on the photophysical properties of the fluorenone core, such as its fluorescence quantum yield and lifetime. Understanding these properties is crucial for its potential application in light-emitting devices or as a fluorescent probe. The synthesis of this compound is typically achieved through the esterification of 9-oxo-9H-fluorene-4-carboxylic acid with ethanol (B145695), a reaction that allows for the straightforward introduction of the ethyl ester group. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B5102040 ethyl 9-oxo-9H-fluorene-4-carboxylate CAS No. 5447-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMGPZFQWAQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280586
Record name ethyl 9-oxo-9h-fluorene-4-carboxylate
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Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-75-6
Record name Ethyl 9-oxo-9H-fluorene-4-carboxylate
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Record name Ethyl 9-oxo-9H-fluorene-4-carboxylate
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Record name NSC17515
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Record name ethyl 9-oxo-9h-fluorene-4-carboxylate
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Advanced Spectroscopic and Structural Elucidation of Ethyl 9 Oxo 9h Fluorene 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For ethyl 9-oxo-9H-fluorene-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the fluorenone core and the aliphatic protons of the ethyl ester group.

The seven aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing carbonyl group. The exact chemical shifts and coupling patterns would be dictated by the substitution pattern. For instance, protons adjacent to the carbonyl group or the ester functionality would be shifted further downfield.

The aliphatic protons of the ethyl group would be observed in the upfield region. The methylene (B1212753) protons (-CH₂-) are expected to appear as a quartet, influenced by the adjacent methyl protons, likely in the range of δ 4.0-4.5 ppm. The terminal methyl protons (-CH₃) would present as a triplet, with an expected chemical shift around δ 1.2-1.5 ppm.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H 7.0 - 8.5 Multiplet
-OCH₂CH₃ 4.0 - 4.5 Quartet
-OCH₂CH₃ 1.2 - 1.5 Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Backbone and Functional Group Carbons

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 16 distinct carbon signals are expected.

The carbonyl carbon of the ketone (C-9) is anticipated to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The ester carbonyl carbon would also be significantly downfield, expected around δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, with quaternary carbons showing distinct chemical shifts compared to the protonated carbons. The aliphatic carbons of the ethyl group would appear in the upfield region, with the methylene carbon (-OCH₂-) expected around δ 60-65 ppm and the methyl carbon (-CH₃) around δ 14-16 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 190 - 200
C=O (Ester) 165 - 175
Aromatic C 120 - 150
-OCH₂CH₃ 60 - 65
-OCH₂CH₃ 14 - 16

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Quaternary Carbon Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectral data.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group. In the aromatic region, it would help to trace the connectivity of the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the protonated aromatic carbons and the carbons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For example, correlations from the aromatic protons to the ketone and ester carbonyl carbons would confirm their positions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) Spectroscopy for Carbonyl and Ester Stretching Frequencies

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. The most prominent peaks would be due to the carbonyl stretching vibrations. The ketone carbonyl (C=O) stretch is expected to appear in the region of 1710-1730 cm⁻¹. The ester carbonyl (C=O) stretch would likely be observed at a slightly higher frequency, around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, typically in the 1100-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ketone) 1710 - 1730 Strong
C=O (Ester) 1720 - 1740 Strong
C-O (Ester) 1100 - 1300 Strong
Aromatic C=C 1450 - 1600 Medium
Aromatic C-H 3000 - 3100 Medium

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Raman Spectroscopy for Skeletal Vibrations and Aromaticity Probes

Raman spectroscopy, being complementary to IR spectroscopy, is particularly effective for observing symmetric vibrations and the skeletal framework of the molecule. The aromatic ring vibrations in the fluorenone core would give rise to strong signals in the Raman spectrum, providing a fingerprint of the polycyclic aromatic system. The symmetric stretching of the C=C bonds in the aromatic rings would be prominent. While the carbonyl stretches are also Raman active, they are often weaker than in the IR spectrum. The skeletal deformations and breathing modes of the fluorene (B118485) structure would appear in the lower frequency region of the spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. In the case of this compound, techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) would be employed.

Molecular Formula Confirmation:

The expected monoisotopic mass of the neutral molecule, C₁₆H₁₂O₃, is 252.0786 g/mol . In positive-ion mode ESI-HRMS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of HRMS allows for the experimental mass to be determined to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. For instance, the calculated m/z for the sodium adduct [C₁₆H₁₂O₃+Na]⁺ is 275.0684. An experimentally observed mass that closely matches this theoretical value would confirm the elemental composition.

Interactive Data Table: Theoretical m/z of Common Adducts for C₁₆H₁₂O₃

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₁₆H₁₃O₃⁺253.0865
[M+Na]⁺C₁₆H₁₂O₃Na⁺275.0684
[M+K]⁺C₁₆H₁₂O₃K⁺291.0423

Fragmentation Pattern Analysis:

Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion (e.g., [M+H]⁺) would reveal the characteristic fragmentation pathways of this compound. Based on the functional groups present (an aromatic ketone, an ethyl ester, and a fluorene core), the following fragmentation patterns can be anticipated:

Loss of Ethylene (B1197577): A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄, 28.03 Da) via a McLafferty rearrangement, leading to the formation of a carboxylic acid fragment ion.

Loss of the Ethoxy Group: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45.06 Da) or ethanol (B145695) (HOCH₂CH₃, 46.07 Da).

Decarbonylation: Ketones, particularly aromatic ones, can undergo the loss of carbon monoxide (CO, 27.99 Da) from the fluorenone core upon collision-induced dissociation (CID).

Ester-related Fragmentations: The ester group itself can fragment, leading to the loss of the entire ethyl carboxylate group or parts of it.

Interactive Data Table: Predicted Key Fragment Ions in MS/MS

Precursor Ion (m/z)FragmentationLost NeutralFragment Ion (m/z)Inferred Structure of Fragment
253.0865 ([M+H]⁺)McLafferty RearrangementC₂H₄225.05999-oxo-9H-fluorene-4-carboxylic acid
253.0865 ([M+H]⁺)Loss of EthanolC₂H₅OH207.04469-oxo-9H-fluorene-4-carbonyl cation
253.0865 ([M+H]⁺)DecarbonylationCO225.0915[M+H-CO]⁺
207.0446DecarbonylationCO179.0497Fluorene-4-carbonyl cation

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

As of the latest literature review, a solved crystal structure for this compound is not publicly available. However, the crystal structure of the parent compound, 9-oxofluorene-4-carboxylic acid, provides significant insight into the likely solid-state arrangement. miamioh.edu

Conformation and Molecular Geometry:

The fluorenone core is a rigid and planar system. It is expected that in the solid state, the ethyl carboxylate group at the 4-position would be twisted out of the plane of the fluorene ring to minimize steric hindrance.

Intermolecular Interactions:

In the crystal structure of 9-oxofluorene-4-carboxylic acid, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. miamioh.edu While the ethyl ester of the title compound cannot form these strong hydrogen-bonded dimers, it is likely to exhibit other types of intermolecular interactions that dictate its crystal packing. These would include:

π-π Stacking: The planar aromatic fluorenone systems are expected to stack on top of one another, a common feature in the crystal structures of polycyclic aromatic compounds.

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the ketone or ester oxygen atoms of neighboring molecules are likely to play a significant role in stabilizing the crystal lattice. Similar interactions are observed in the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. nih.gov

Interactive Data Table: Expected Crystallographic Parameters and Interactions

ParameterExpected FeatureRationale/Comparison
Molecular ConformationPlanar fluorenone core, twisted carboxylate groupSteric hindrance between the ester and the aromatic system.
Primary Intermolecular Interactionπ-π stacking of fluorenone systemsCommon for planar aromatic molecules.
Secondary Intermolecular InteractionC-H···O hydrogen bondsPresence of C-H donors and oxygen acceptors. nih.gov
Crystal SystemLikely monoclinic or orthorhombicCommon for organic molecules of this type.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD).

For chiroptical spectroscopy to be applicable, a chiral center would need to be introduced into the molecule. This could be achieved, for example, by the synthesis of derivatives with a chiral substituent on the fluorene backbone or as part of the ester group. To date, the synthesis and chiroptical analysis of such specific chiral derivatives of this compound have not been reported in the scientific literature. However, studies on other fluorene-based copolymers have shown that the introduction of enantiopure side chains can induce strong chiroptical properties.

Chemical Reactivity and Transformation of Ethyl 9 Oxo 9h Fluorene 4 Carboxylate

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group of ethyl 9-oxo-9H-fluorene-4-carboxylate is susceptible to a variety of transformations, including hydrolysis, amidation, and reduction. These reactions allow for the modification of the carboxylate function, paving the way for the synthesis of a diverse range of fluorene (B118485) derivatives.

Hydrolysis and Saponification

The ethyl ester of 9-oxo-9H-fluorene-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method for this transformation. This process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the free carboxylic acid.

The saponification of fluorene-9-carboxylic acid esters has been described in the synthesis of fluorene-9-carboxylic acid, indicating that this is a feasible transformation for this class of compounds. While specific conditions for the 4-carboxylate isomer are not extensively detailed in the provided search results, the general principles of ester hydrolysis apply.

General Reaction Scheme for Saponification:

ReactantReagentsProduct
This compound1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺9-oxo-9H-fluorene-4-carboxylic acid

Transamidation and Amidification Reactions

The conversion of the ethyl ester to an amide derivative is another important transformation. This can be achieved through various methods, with the most direct being the reaction with an amine. This process, known as aminolysis or amidation, typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst.

The existence of N-octadecyl-9-oxo-9H-fluorene-4-carboxamide as a synthetic intermediate suggests that the amidation of the corresponding ethyl ester is a known and practiced reaction in the synthesis of fluorene derivatives orgsyn.orgnih.gov. While the specific conditions for this direct conversion are not provided in the search results, modern catalytic methods for direct amidation of esters are also available and could potentially be applied.

General Reaction Scheme for Amidification:

ReactantReagentsProduct
This compoundRNH₂ (Amine), Heat or CatalystN-alkyl/aryl-9-oxo-9H-fluorene-4-carboxamide

Reduction of the Ester Group

The ethyl ester group can be reduced to a primary alcohol, specifically (9-oxo-9H-fluoren-4-yl)methanol. This transformation requires the use of strong reducing agents, as esters are generally less reactive towards reduction than ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose.

A key consideration in the reduction of this compound is the presence of the ketone group, which is also susceptible to reduction. The chemoselectivity of the reduction depends on the choice of reducing agent and reaction conditions. Powerful reducing agents like LiAlH₄ are expected to reduce both the ester and the ketone, yielding a diol product, 4-(hydroxymethyl)-9H-fluoren-9-ol. Achieving selective reduction of the ester in the presence of the ketone is a significant synthetic challenge that may require specialized reagents or protecting group strategies.

Possible Reduction Outcomes:

ReactantReagentExpected Product(s)
This compoundLiAlH₄4-(hydroxymethyl)-9H-fluoren-9-ol (reduction of both ester and ketone)

Reactions Involving the 9-oxo (Ketone) Functionality

The ketone group at the 9-position of the fluorene ring is a primary site for nucleophilic attack and reduction, leading to the formation of various 9-substituted fluorene derivatives.

Nucleophilic Additions to the Ketone

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a variety of nucleophiles, including organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions result in the formation of tertiary alcohols after an acidic workup.

The reaction of 9-fluorenone (B1672902), a closely related compound, with Grignard reagents is a well-established method for the synthesis of 9-alkyl- or 9-aryl-9-hydroxyfluorene derivatives. It is expected that this compound would undergo a similar reaction at the ketone position. However, the presence of the ester group introduces a potential complication, as Grignard reagents can also react with esters, typically leading to the addition of two equivalents of the Grignard reagent and the formation of a tertiary alcohol. The outcome of the reaction would likely depend on the stoichiometry of the Grignard reagent and the reaction conditions. With one equivalent of the Grignard reagent at low temperatures, selective addition to the more reactive ketone might be possible.

Potential Grignard Reaction Products:

ReactantReagent (1 equivalent)Potential Product
This compoundRMgX, then H₃O⁺Ethyl 9-alkyl/aryl-9-hydroxy-9H-fluorene-4-carboxylate

Condensation Reactions (e.g., with Hydrazines for Hydrazone Formation)

The carbonyl group at the C9 position of this compound is a key site for chemical reactivity, readily undergoing condensation reactions with nucleophiles. A prominent example is its reaction with hydrazine and its derivatives to form hydrazones. This transformation is a standard method for derivatizing ketones and is crucial for synthesizing new molecular frameworks.

The reaction with hydrazine hydrate proceeds via a well-established two-step mechanism. The process is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the fluorenone moiety. This attack leads to the formation of a transient tetrahedral intermediate, often referred to as a carbinolamine. The subsequent step involves the acid- or base-catalyzed dehydration of this intermediate, which eliminates a molecule of water and forms the stable carbon-nitrogen double bond characteristic of a hydrazone. biosynth.com

The general reaction is as follows: (C₆H₄)₂CO-R + H₂NNH₂ → (C₆H₄)₂C=NNH₂-R + H₂O (where R represents the 4-ethoxycarbonyl group)

The efficiency and rate of hydrazone formation are influenced by several factors, including solvent, temperature, and the presence of catalysts. Ethanol (B145695) is a commonly used solvent for this reaction, providing a good medium for dissolving the reactants. The reaction is often accelerated by the addition of a catalytic amount of acid, which facilitates the dehydration of the carbinolamine intermediate.

Table 1: Reaction Parameters for Hydrazone Formation
ParameterCondition/ReagentRole in Reaction
ReactantHydrazine Hydrate (H₂NNH₂·H₂O)Nucleophile source
SolventEthanolDissolves reactants, facilitates homogeneous reaction
CatalystAcetic Acid (catalytic amount)Protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (H₂O)
TemperatureRefluxProvides activation energy for the dehydration step

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorene Backbone

The aromatic rings of the fluorene backbone are susceptible to both electrophilic and nucleophilic substitution, although the reactivity is heavily influenced by the two electron-withdrawing groups (EWGs): the 9-oxo (ketone) and the 4-carboxylate (ester) groups.

Electrophilic Aromatic Substitution (EAS): Both the ketone and the ester functionalities are deactivating groups, meaning they withdraw electron density from the aromatic π system. wikipedia.org This makes the fluorene rings less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com These groups direct incoming electrophiles primarily to the meta position relative to their own position. organicchemistrytutor.com

In this compound, the directing effects of these two groups must be considered simultaneously.

The 4-carboxylate group deactivates the ring to which it is attached and would direct an incoming electrophile to positions 2 and 5.

The 9-oxo group deactivates both aromatic rings and directs incoming electrophiles to positions 2 and 7.

Therefore, electrophilic substitution, if forced to occur, would likely yield a mixture of products with substitution at the C2 and C7 positions being most probable due to the combined directing influence.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the aromatic ring. If a derivative, such as 2-chloro-ethyl 9-oxo-9H-fluorene-4-carboxylate, were used, the ring would be highly activated for nucleophilic substitution. The electron-withdrawing ketone and carboxylate groups would stabilize the negative charge of the intermediate Meisenheimer complex, particularly if the leaving group is positioned ortho or para to these EWGs. libretexts.orglibretexts.org

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of this compound requires careful consideration of the directing effects of the existing substituents.

For electrophilic substitution , the inherent directing properties of the ketone and ester groups provide a degree of regiocontrol. As both are meta-directors, substitution is strongly disfavored at the positions ortho and para to them. The most activated positions for electrophilic attack, although still heavily deactivated, are C2 and C7. To achieve substitution at other positions, one might employ strategies such as ortho-lithiation (directed ortho metalation), though this would be complicated by the presence of the electrophilic carbonyl and ester groups.

For nucleophilic aromatic substitution , regioselectivity is primarily determined by the location of a suitable leaving group. Functionalization strategies would involve the initial regioselective introduction of a halogen (e.g., via Sandmeyer reaction from a corresponding amine). With a leaving group at a position like C2 or C7, the combined electron-withdrawing effects of the 9-oxo and 4-carboxylate groups would facilitate SNAr, allowing for the introduction of a wide range of nucleophiles at that specific position.

Cycloaddition Reactions and Pericyclic Processes Involving the Fluorene System

The rigid, conjugated π-system of the fluorene core can participate in cycloaddition reactions, though its aromaticity makes it less reactive than simple alkenes. The parent compound, 9-fluorenone, is known to act as a photosensitizer or catalyst in [2+2] and [4+2] Diels-Alder cycloadditions of other molecules. researchgate.netresearchgate.netrsc.org

As a reactant itself, the fluorene system is generally a reluctant participant in pericyclic reactions like the Diels-Alder reaction. wikipedia.org Similar to other polycyclic aromatic hydrocarbons like anthracene, the central rings can sometimes act as dienes under forcing conditions. wikipedia.org However, the most common cycloaddition chemistry involving this scaffold would require prior modification to introduce a more reactive diene or dienophile moiety.

Alternatively, the C=O double bond of the ketone can participate in hetero-Diels-Alder reactions, acting as a dienophile with highly reactive dienes, though this is less common. More feasible are photochemical [2+2] cycloadditions, where irradiation could induce a reaction between one of the aromatic double bonds and an alkene, although such reactions often have low quantum yields and can lead to complex product mixtures.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Kinetic Studies of Reaction Pathways

While specific kinetic data for this compound is not widely published, studies on closely related compounds provide significant insight. For instance, kinetic investigations of the oxidation of fluorenone hydrazone by permanganate have been conducted, revealing first-order dependence with respect to the permanganate ion and less than unity order with respect to the hydrazone. austinpublishinggroup.com Such studies help elucidate the step-by-step process of the reaction and identify the rate-determining step. austinpublishinggroup.comscispace.com

Kinetic studies of nucleophilic attack on related 9-methylenefluorene derivatives have also been performed. These investigations measure second-order rate constants for the addition of various nucleophiles. Applying such methods to this compound (for example, in SNAr reactions) would allow for a quantitative comparison of nucleophile reactivity and the activating effect of the substituents.

Table 2: Representative Kinetic Data from a Study on a Related Compound (Oxidation of Fluorenone Hydrazone)
Parameter VariedObservationKinetic Implication
[Permanganate]First-order dependenceRate is directly proportional to the concentration of the oxidizing agent. austinpublishinggroup.com
[Fluorenone Hydrazone]Less than unity orderSuggests a complex mechanism, likely involving a pre-equilibrium step where a complex forms between the reactant and oxidant. austinpublishinggroup.com
[H⁺]Fractional-second orderIndicates acid catalysis plays a significant role in the reaction mechanism. austinpublishinggroup.com

Elucidation of Transition States and Intermediates

The identification of transition states and intermediates is crucial for confirming reaction mechanisms. For the key transformations of this compound, several intermediates can be proposed and, in some cases, detected.

Condensation Reactions: As mentioned, the formation of hydrazones proceeds through a carbinolamine intermediate. While generally unstable and not isolated, its existence is supported by extensive mechanistic studies on carbonyl compounds.

Nucleophilic Aromatic Substitution: The SNAr mechanism is characterized by the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orglibretexts.org In systems with multiple strong electron-withdrawing groups, these intermediates can be sufficiently stable to be isolated and characterized, providing firm evidence for the stepwise addition-elimination mechanism. youtube.com

Radical Reactions: Photochemical reactions involving the fluorenone moiety can proceed through radical intermediates. Studies on related fluorenone oxime derivatives using techniques like time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy have successfully identified transient species such as iminyl and alkoxycarbonyl radicals. researchgate.net These advanced spectroscopic methods allow for the direct observation of short-lived intermediates, providing a detailed picture of the reaction pathway.

Computational chemistry, using methods like Density Functional Theory (DFT), is also a powerful tool for elucidating reaction mechanisms. It can be used to calculate the energies of reactants, products, transition states, and intermediates, thereby mapping out the entire reaction energy profile.

Coordination Chemistry of Fluorenone Based Ligands, Including Ethyl 9 Oxo 9h Fluorene 4 Carboxylate

Design Principles for Fluorenone-Containing Ligands

The design of ligands incorporating the fluorenone moiety is guided by several key principles. The inherent rigidity of the fluorene (B118485) backbone provides a stable and predictable framework for coordinating with metal ions. The electron-withdrawing nature of the ketone group at the 9-position can influence the electronic properties of the resulting metal complex. Furthermore, the introduction of functional groups, such as the carboxylate in 9-fluorenone-4-carboxylic acid, provides specific coordination sites for metal binding. globethesis.com

In the case of ethyl 9-oxo-9H-fluorene-4-carboxylate, the ester functional group is expected to be a primary binding site. However, the coordination potential of the carbonyl oxygen of the ester is generally weaker than that of a deprotonated carboxylate group. This difference is a critical consideration in the design of synthetic strategies and the prediction of the resulting complex's stability and geometry. The planarity and extended π-system of the fluorenone core can also facilitate π-π stacking interactions, which can play a significant role in the formation of supramolecular structures. globethesis.com

Synthesis of Metal Complexes Utilizing 9-oxo-9H-fluorene-4-carboxylate as a Ligand

While direct synthetic procedures for metal complexes of this compound are not documented in peer-reviewed literature, the synthesis of complexes with the parent compound, 9-fluorenone-4-carboxylic acid, has been reported. These syntheses are typically achieved through hydrothermal or solution diffusion methods, reacting the fluorenone-based ligand with various metal salts. globethesis.com

The complexation of 9-fluorenone-4-carboxylic acid with transition metal ions such as cadmium(II) and zinc(II) has been successfully demonstrated. globethesis.com It is anticipated that this compound would coordinate to metal ions like Cu(II), Ni(II), Co(II), and Zn(II) through the carbonyl oxygen of the ester group and potentially the ketone oxygen at the 9-position, acting as a bidentate ligand. The synthesis would likely involve the reaction of the ligand with metal chlorides or acetates in a suitable solvent, such as ethanol (B145695) or methanol. rdd.edu.iq However, without experimental data, the precise stoichiometry and coordination modes remain speculative.

Structural Characterization of Metal Complexes (e.g., Elemental Analysis, Electronic Spectra, Powder-XRD)

The structural characterization of any newly synthesized metal complexes of this compound would be crucial. Techniques such as elemental analysis would be employed to determine the empirical formula and the metal-to-ligand ratio.

Table 1: Hypothetical Elemental Analysis Data for [M(C₁₆H₁₁O₃)₂Cl₂] Complexes

Complex %C (Calc.) %H (Calc.) %N (Calc.) %M (Calc.)
[Cu(C₁₆H₁₁O₃)₂Cl₂] 56.29 3.25 0.00 9.30
[Ni(C₁₆H₁₁O₃)₂Cl₂] 56.69 3.27 0.00 8.66
[Co(C₁₆H₁₁O₃)₂Cl₂] 56.66 3.27 0.00 8.69
[Zn(C₁₆H₁₁O₃)₂Cl₂] 56.14 3.24 0.00 9.56

Note: The data in this table is hypothetical and based on a presumed 1:2 metal-to-ligand stoichiometry for illustrative purposes. Actual experimental data is not available.

Electronic absorption spectra in the UV-Visible region would provide information about the d-d transitions of the metal ions and the intra-ligand π-π* and n-π* transitions, offering insights into the coordination geometry around the metal center. Powder X-ray diffraction (XRD) would be used to assess the crystallinity of the complexes and could potentially be used for structural determination if single crystals are not obtainable. For the closely related 9-fluorenone-4-carboxylic acid, such characterization techniques have been vital in elucidating the structures of its coordination compounds. globethesis.com

Spectroscopic Probes of Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for probing the interaction between the ligand and the metal ion. Upon complexation, shifts in the vibrational frequencies of the C=O groups (both the ketone and the ester) in this compound would be expected. A shift to lower wavenumbers for the C=O stretching vibrations would indicate coordination of these oxygen atoms to the metal center. For instance, in studies of metal complexes with similar carboxylate-containing ligands, this technique has been fundamental in identifying the coordination mode of the ligand. researchgate.net

Electrochemical Properties of Fluorenone-Metal Complexes

The electrochemical behavior of fluorenone-metal complexes is of interest for applications in catalysis and sensing. Cyclic voltammetry is a common technique used to study the redox properties of these compounds. While there is no specific data for complexes of this compound, studies on other fluorenone-based metal complexes have shown that the fluorenone moiety can exhibit electrochemical activity. researchgate.net The redox potential of the metal center can be tuned by the electronic properties of the ligand, and the ligand itself may undergo redox reactions. The investigation of these properties for the title compound's complexes would be a valuable area for future research.

Theoretical and Computational Chemistry Studies of Ethyl 9 Oxo 9h Fluorene 4 Carboxylate

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The electronic structure of ethyl 9-oxo-9H-fluorene-4-carboxylate is fundamentally governed by the delocalized π-system of the fluorenone core. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic and optical properties, as well as its reactivity.

Computational studies on 9-fluorenone (B1672902) derivatives have shown that the HOMO and LUMO are primarily localized on the fused aromatic rings. The HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

For the parent 9-fluorenone, density functional theory (DFT) calculations at the CAM-B3LYP/6-311+G level have determined the HOMO energy to be approximately -7.99 eV and the LUMO energy to be -1.53 eV, resulting in a HOMO-LUMO gap of 6.46 eV. nih.gov The introduction of a carboxylate group at the 4-position is expected to influence these energy levels. Generally, electron-withdrawing substituents, such as the ethyl carboxylate group, tend to lower the energies of both the HOMO and LUMO. lookchem.com This effect is due to the inductive and resonance effects of the substituent, which stabilize the electronic system.

The tuning of HOMO-LUMO levels is a significant area of research for designing organic materials with specific electronic properties. researchgate.net For this compound, the ethyl carboxylate group at the 4-position is expected to modulate the electronic properties of the fluorenone core. The extent of this modulation depends on the interplay between the electron-withdrawing nature of the carbonyl group and the potential for electron donation from the ethyl group.

Table 1: Calculated Frontier Molecular Orbital Energies for 9-Fluorenone (Analogous Compound)

Molecular OrbitalEnergy (eV)
HOMO-7.99
LUMO-1.53
HOMO-LUMO Gap6.46

Data obtained from DFT calculations on the parent 9-fluorenone molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties. The primary focus of such an analysis would be the orientation of the ethyl carboxylate group relative to the planar fluorenone ring system.

Due to steric hindrance with the adjacent aromatic ring, the ethyl carboxylate group is likely to be twisted out of the plane of the fluorenone core. The degree of this twist, defined by the dihedral angle between the plane of the carboxylate group and the plane of the aromatic ring, would be a key parameter determined through conformational analysis. This rotation would affect the extent of electronic conjugation between the substituent and the π-system of the fluorenone.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, in reactions such as nucleophilic attack at the carbonyl carbon (C9) or electrophilic substitution on the aromatic rings, quantum chemical calculations can predict the most likely sites of reaction and the preferred reaction pathways. The presence of the ethyl carboxylate group at the 4-position will influence the reactivity of the entire molecule. Its electron-withdrawing nature would make the aromatic ring it is attached to less susceptible to electrophilic attack compared to the unsubstituted ring. Conversely, it could influence the reactivity of the C9 carbonyl group.

While specific reaction mechanism studies for this compound are not prevalent, research on related fluorenone systems provides a framework for what to expect. For example, the synthesis of fluorenone-1-carboxylate from fluoranthene (B47539) has been investigated using theoretical methods to understand the reaction coordinate. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. A study on the closely related 9-fluorenone-2-carboxylic acid has demonstrated the utility of this approach. nih.gov For this compound, the protons and carbons of the fluorenone core would have chemical shifts influenced by the anisotropic effects of the aromatic rings and the electronic effect of the carbonyl and ethyl carboxylate groups. The protons of the ethyl group would appear in the upfield region of the ¹H NMR spectrum, with the methylene (B1212753) protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations help in the assignment of the various vibrational modes of the molecule. Key vibrational frequencies would include the C=O stretching frequency of the ketone group on the fluorenone core (typically around 1720 cm⁻¹), the C=O stretching of the ester group (around 1730-1715 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic rings. DFT calculations on 9-fluorenone-2-carboxylic acid have shown good agreement between calculated and experimental vibrational spectra. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (based on analogous compounds)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch (Ketone)~1720
C=O Stretch (Ester)1715 - 1730
Aromatic C=C Stretch1450 - 1600
C-O Stretch (Ester)1000 - 1300

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound dictates its polarity and how it interacts with other molecules. An electrostatic potential (ESP) map provides a visual representation of this charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the ESP map would show a significant region of negative potential around the oxygen atom of the C9 carbonyl group and the oxygen atoms of the ethyl carboxylate group, due to the high electronegativity of oxygen. The aromatic protons and the protons of the ethyl group would exhibit positive potential. The distribution of electrostatic potential across the aromatic framework would be more complex, influenced by the interplay of the ketone and ester functionalities. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in the solid state and in biological systems.

Structure Reactivity and Structure Property Relationships of Ethyl 9 Oxo 9h Fluorene 4 Carboxylate and Its Analogues

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the fluorenone core is significantly influenced by the electronic nature of its substituents. The 9-oxo group (a ketone) acts as an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic aromatic substitution. The position and electronic nature of other substituents on the fluorene (B118485) skeleton further modulate this reactivity.

The ethyl carboxylate group at the 4-position in ethyl 9-oxo-9H-fluorene-4-carboxylate is an electron-withdrawing group due to the carbonyl moiety. This deactivating effect is transmitted through the aromatic system, influencing the reactivity of the entire molecule. Generally, substituents that withdraw electron density from the aromatic ring slow down the rate of electrophilic aromatic substitution reactions. libretexts.org Conversely, electron-donating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. lumenlearning.comlibretexts.org

For instance, in electrophilic nitration, a hydroxyl (-OH) group, a strong activating group, can make the benzene (B151609) ring a thousand times more reactive than unsubstituted benzene. libretexts.org In contrast, a nitro (-NO2) group, a strong deactivating group, can make the ring millions of times less reactive. libretexts.org While the ethyl carboxylate group is a deactivating group, its effect is less pronounced than that of a nitro group.

The reactivity of the carbonyl group itself is also subject to substituent effects. Electron-withdrawing groups on the fluorene ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration in the synthesis of various fluorenone derivatives.

A study on the electrolytic reduction of substituted fluorenones showed that the half-wave reduction potentials correlate with substituent constants, indicating that electronic effects are transmitted through the fluorene system. rsc.org

Table 1: General Influence of Substituent Electronic Effects on the Reactivity of the Fluorenone Core

Substituent TypeEffect on Aromatic RingReactivity toward ElectrophilesTypical Directing Effect
Electron-Donating (e.g., -OH, -NH2, -OR)ActivatesIncreasesortho, para
Electron-Withdrawing (e.g., -NO2, -CN, -COOR)DeactivatesDecreasesmeta
Halogens (e.g., -Cl, -Br)DeactivatesDecreasesortho, para

Correlation Between Structural Modifications and Photophysical Properties (e.g., Absorption, Emission)

The photophysical properties of fluorenone derivatives, such as their absorption and emission of light, are highly dependent on their molecular structure. The parent 9-fluorenone (B1672902) molecule is known for its characteristic yellow color and fluorescence. sigmaaldrich.com Modifications to this core, such as the introduction of an ethyl carboxylate group, can significantly alter these properties.

A thesis on coordination compounds constructed from 9-fluorenone-4-carboxylic acid, a close analogue of the title compound, reported that these materials exhibit green light emission. globethesis.com This suggests that the presence of the carboxylic acid or its ester at the 4-position influences the electronic transitions responsible for luminescence. The study also highlighted the potential of these compounds as fluorescent probes for the detection of metal ions like Fe³⁺ and Cr₂O₇²⁻, as these ions were found to quench the fluorescence. globethesis.com The quenching mechanism is believed to involve electron transfer from the excited state of the fluorenone derivative to the metal ion. globethesis.comnih.govmdpi.com

The position of substituents has a pronounced effect on the photophysical properties. For example, a study on methoxy-substituted fluorenones demonstrated that substituents at the meta positions to the carbonyl group significantly modify the fluorescence lifetime, while those at the para positions have a lesser effect.

The nature of the substituent also plays a critical role. Electron-donating groups generally lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra, while electron-withdrawing groups can have a more complex influence. In some cases, intramolecular charge transfer (ICT) can occur between an electron-donating part of the molecule and the electron-accepting fluorenone core, leading to highly solvatochromic fluorescence (where the emission color changes with the polarity of the solvent).

Table 2: Photophysical Data for Selected Fluorene Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Notes
9-Fluorenone~380 (in hexane)~500 (in hexane)Parent compound.
9-Fluorenone-4-carboxylic acid coordination compoundsNot specifiedGreen emissionAnalogue to the title compound. globethesis.com
FFA (a 9H-fluorene based dye)668Not specifiedDemonstrates the tunability of fluorene derivatives. nih.gov
FTA (a 9H-fluorene based dye)572Not specifiedDemonstrates the tunability of fluorene derivatives. nih.gov

Influence of Fluorene Core and Ester Substitution on Electrochemical Behavior

The electrochemical properties of this compound are determined by the electron-accepting nature of the fluorenone core and the influence of the ethyl carboxylate substituent. The fluorenone moiety is known to be a good electron acceptor, which is a desirable characteristic for n-type semiconductor materials used in organic electronics.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of such compounds, providing information about their reduction and oxidation potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the ability of a molecule to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction).

For fluorenone derivatives, the introduction of electron-withdrawing groups, such as the ethyl carboxylate group, generally leads to a stabilization (lowering) of the LUMO energy level. This makes the compound easier to reduce. A study on dicyano-dinitro-fluorene derivatives, which are strong electron acceptors, showed multiple reversible reduction waves in their cyclic voltammograms, corresponding to the formation of the radical anion and dianion. researchgate.net

The electrochemical properties of novel 9H-fluorene-based organic photosensitizers have been investigated using cyclic voltammetry, demonstrating how structural modifications can tune the HOMO and LUMO levels for specific applications like dye-sensitized solar cells (DSSCs). nih.gov For two such dyes, FFA and FTA, the optical band gaps were determined to be 1.83 eV and 2.13 eV, respectively. nih.gov

While specific cyclic voltammetry data for this compound is not available in the literature reviewed, the general trends observed for substituted fluorenones suggest that it would exhibit electron-accepting properties, with a LUMO level influenced by the combined electron-withdrawing effects of the ketone and the ester group.

Table 3: Electrochemical Data for Selected Fluorene-Based Compounds

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Technique
FFA (9H-fluorene dye)--1.83 (optical)UV-Vis Spectroscopy
FTA (9H-fluorene dye)--2.13 (optical)UV-Vis Spectroscopy
A dicyano-dinitro-fluorene derivativeNot specifiedMultiple reversible reductionsNot specifiedCyclic Voltammetry

Structure-Morphology Relationships in Solid-State Materials

The arrangement of molecules in the solid state, or morphology, has a profound impact on the bulk properties of a material, including its electronic and photophysical characteristics. For fluorenone derivatives, the planar nature of the core often leads to significant π-π stacking interactions in the solid state.

The crystal packing of fluorenone derivatives can be influenced by various intermolecular forces, including hydrogen bonding and van der Waals interactions. A study on the crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid revealed the formation of centrosymmetric dimers through O-H···O hydrogen bonding between the carboxylic acid groups. nih.gov This demonstrates the strong influence of the carboxylic acid functional group on the solid-state packing. It is plausible that the ester group in this compound, while not capable of forming the same strong hydrogen-bonding dimers as a carboxylic acid, would still influence the crystal packing through dipole-dipole interactions.

The substituents at the 9-position of the fluorene core also play a critical role in determining the solid-state morphology. For instance, the crystal structures of 9,9-disubstituted fluorene derivatives show that the substituents can disrupt or modify the π-π stacking of the fluorene units. mdpi.com

The solid-state morphology directly impacts the photophysical properties. Different crystal polymorphs (different packing arrangements of the same molecule) can exhibit different emission colors due to variations in the extent of intermolecular interactions, such as the formation of excimers or exciplexes.

Design Principles for Tailoring Properties via Molecular Engineering

The understanding of the structure-property relationships discussed in the preceding sections allows for the rational design of novel fluorenone-based materials with tailored properties. This process, known as molecular engineering, involves the strategic modification of the molecular structure to achieve desired functionalities.

Several key design principles can be elucidated for the fluorenone system:

Tuning Electronic Properties: The HOMO and LUMO energy levels, and thus the electrochemical behavior and color, can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents at various positions on the fluorene core. For applications requiring good electron acceptors, such as in organic light-emitting diodes (OLEDs) or solar cells, the incorporation of strong electron-withdrawing groups is a common strategy.

Controlling Photophysical Properties: The fluorescence color and quantum yield can be controlled by modifying the extent of intramolecular charge transfer and by influencing the balance between radiative (fluorescence) and non-radiative decay pathways. For example, introducing substituents that promote ICT can lead to red-shifted and solvatochromic emission. Attaching bulky groups can prevent aggregation-caused quenching of fluorescence in the solid state.

Modulating Solid-State Morphology: The introduction of functional groups capable of specific intermolecular interactions, such as hydrogen bonding, can be used to direct the self-assembly of molecules in the solid state. This control over crystal packing is crucial for optimizing charge transport and solid-state emission properties. globethesis.com

Enhancing Solubility and Processability: The attachment of long alkyl or alkoxy chains to the fluorene backbone is a widely used strategy to improve the solubility of these often rigid and poorly soluble molecules in common organic solvents. This is essential for the fabrication of thin-film devices from solution. mdpi.com

By applying these principles, researchers can design and synthesize new fluorenone derivatives, including analogues of this compound, with optimized properties for a wide range of applications in materials science, from electronic devices to chemical sensors.

Future Research Directions and Emerging Perspectives for Ethyl 9 Oxo 9h Fluorene 4 Carboxylate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is paramount for the widespread availability and application of ethyl 9-oxo-9H-fluorene-4-carboxylate. Current synthetic strategies often rely on classical multi-step procedures that may involve harsh reagents and generate significant waste. Future research is poised to explore more elegant and sustainable synthetic routes.

Novel Synthetic Strategies:

One promising avenue is the adaptation of modern synthetic methodologies to the fluorene (B118485) framework. For instance, synthetic routes analogous to the Michael addition-Robinson annulation sequence, which has been successfully employed for the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, could be investigated. mdpi.com This approach, starting from readily available precursors, offers a convergent and efficient pathway to construct the fluorene core with desired functionalities. mdpi.com Further exploration of transition-metal-catalyzed cross-coupling reactions, C-H activation, and cycloaddition strategies could also lead to more direct and atom-economical syntheses.

Sustainable Synthesis:

A significant future direction will be the development of "green" synthetic protocols. This involves the use of renewable starting materials, environmentally benign solvents, and catalytic systems that minimize waste and energy consumption. Research could focus on:

Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity and under mild conditions.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, offering a more sustainable alternative to traditional thermal methods.

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability while reducing solvent usage.

By embracing these modern synthetic principles, the production of this compound can become more cost-effective and environmentally responsible.

Integration into Advanced Hybrid Materials Systems

The unique photophysical and electronic properties of the fluorene scaffold make this compound an attractive building block for advanced hybrid materials. Future research will likely focus on incorporating this molecule into complex systems to create materials with tailored functionalities.

Organic-Inorganic Hybrid Materials:

The combination of the organic fluorene derivative with inorganic components can lead to materials with synergistic properties. For example, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with high porosity and specific recognition sites for sensing or catalysis. The carboxylate group can act as a linker to coordinate with metal ions or as a functional site for post-synthetic modification.

Polymer-Based Systems:

Incorporating this compound as a monomer or a pendant group in polymers is another promising area. This could lead to the development of:

Conjugated Polymers: For applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The fluorene unit can enhance charge transport and luminescence efficiency.

Fluorescent Probes: Polymers functionalized with this moiety could be designed as sensitive and selective chemosensors for detecting metal ions or nitroaromatic compounds. researchgate.netnih.gov

The ability to tune the properties of these hybrid materials by modifying the fluorene core and the surrounding matrix opens up a vast design space for materials with novel applications.

Application in Emerging Technologies Beyond Current Scope

While fluorene derivatives have been explored in areas like OLEDs and as biological probes, the specific attributes of this compound may enable its use in a new wave of emerging technologies.

Photocatalysis:

The conjugated system of the fluorene core suggests potential for photocatalytic applications. Upon photoexcitation, the molecule could act as a photosensitizer, transferring energy or electrons to initiate chemical reactions. This could be harnessed for organic synthesis, environmental remediation (e.g., degradation of pollutants), or solar fuel production.

Non-Fullerene Acceptors in Organic Solar Cells:

There is a growing interest in developing non-fullerene acceptors for organic solar cells to overcome the limitations of fullerene-based materials. The electronic properties of fluorene derivatives, such as a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, make them promising candidates. rsc.org Research could focus on designing and synthesizing novel fluorene-based acceptors, like this compound, to improve the efficiency and stability of organic solar cells. rsc.org

Theranostics and Targeted Drug Delivery:

The fluorescent nature of the fluorene core, combined with the potential for biological activity, opens doors for theranostic applications. The molecule could be functionalized to selectively target cancer cells, allowing for simultaneous imaging (diagnosis) and therapeutic action. The discovery that related 9-oxo-9H-fluorene-1-carboxamides can induce apoptosis in cancer cells highlights the potential of this scaffold in oncology. nih.govnih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy

To fully exploit the potential of this compound in photophysical applications, a deep understanding of its excited-state dynamics is crucial. Ultrafast spectroscopy techniques provide the necessary temporal resolution to probe the initial events following photoexcitation.

Future research in this area will likely involve a suite of ultrafast spectroscopic methods:

Femtosecond Transient Absorption Spectroscopy: To track the evolution of excited states, including internal conversion, intersystem crossing, and energy transfer processes. Studies on other fluorene derivatives have revealed complex relaxation pathways occurring on the femto- to picosecond timescale. acs.orgfrontiersin.org

Time-Resolved Fluorescence Spectroscopy: To measure fluorescence lifetimes and monitor dynamic processes such as solvent relaxation and exciton (B1674681) migration in aggregated systems. njit.edu

Two-Photon Absorption Spectroscopy: To investigate the nonlinear optical properties of the molecule, which are important for applications in bio-imaging and optical power limiting. rsc.org

These studies will provide a detailed picture of the photophysical behavior of this compound, guiding the design of more efficient and robust materials for various applications. acs.org

Refinement of Theoretical Models for Predictive Design

Computational chemistry and theoretical modeling are indispensable tools for understanding structure-property relationships and for the rational design of new molecules with desired functionalities. For this compound, future research will benefit from the refinement and application of advanced theoretical models.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT):

These methods will continue to be crucial for predicting the geometric, electronic, and optical properties of the molecule and its derivatives. researchgate.netnih.gov Future work could focus on:

Accurate Prediction of Spectroscopic Properties: Improving the accuracy of calculated absorption and emission spectra by using more advanced functionals and including solvent effects.

Modeling of Excited-State Dynamics: Simulating the potential energy surfaces of excited states to understand the mechanisms of photophysical and photochemical processes.

Structure-Property Relationships: Systematically studying how modifications to the fluorene core affect its electronic and optical properties to guide the design of new materials for applications like OLEDs. researchgate.net

Machine Learning and Artificial Intelligence:

The integration of machine learning with quantum chemical calculations can accelerate the discovery of new materials. By training models on large datasets of calculated properties, it may become possible to rapidly screen virtual libraries of fluorene derivatives and identify candidates with optimal properties for specific applications. This data-driven approach could significantly reduce the time and cost associated with experimental synthesis and characterization.

Q & A

Basic: How is ethyl 9-oxo-9H-fluorene-4-carboxylate synthesized, and what analytical techniques confirm its structural integrity?

Methodological Answer:
The synthesis typically involves acylation or esterification of the fluorene backbone. For example, a related compound, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, was synthesized by reacting 9-fluorenone-4-carbonyl chloride with 2-aminoethanol in anhydrous dichloromethane, followed by triethylamine catalysis and purification via crystallization . Key steps include:

  • Reagent selection : Anhydrous solvents and stoichiometric control to minimize side reactions.
  • Purification : Crystallization from methanol yields pure product (75% yield in the cited example).
  • Characterization :
    • 1H-NMR to confirm substitution patterns and functional groups.
    • X-ray crystallography (using programs like SHELX or WinGX ) for precise structural determination.
    • TLC monitoring to track reaction progress.

Basic: What crystallographic methods are employed to resolve the molecular structure of this compound?

Methodological Answer:
Small-molecule X-ray diffraction (SXRD) is the gold standard. Experimental workflow includes:

  • Data collection : High-resolution diffraction data from single crystals.
  • Structure solution : Use of direct methods (e.g., SHELXS/SHELXD ) for phase determination.
  • Refinement : Iterative refinement with SHELXL to optimize bond lengths, angles, and thermal displacement parameters.
  • Validation : Tools like PLATON or CCDC Mercury ensure geometric accuracy and flag outliers (e.g., unusual torsion angles).
    For macromolecular applications, SHELXPRO interfaces with refinement pipelines .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs hybrid computational-experimental workflows:

  • Quantum chemical calculations : Predict reaction energetics and transition states using software like Gaussian or ORCA.
  • Machine learning : Train models on existing data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • Feedback loops : Experimental results refine computational parameters, reducing trial-and-error cycles. For example, solvent polarity effects on esterification kinetics can be modeled to prioritize solvents like DCM or THF .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., NMR vs. IR functional group assignments) require systematic validation:

  • Cross-validation : Compare XRD-derived bond lengths with DFT-calculated geometries .
  • Decoupling experiments : Use deuterated solvents or variable-temperature NMR to isolate signal splitting patterns.
  • Supplementary techniques :
    • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
    • Elemental analysis : Validate empirical formulas (e.g., discrepancies in oxygen content due to keto-enol tautomerism) .

Basic: What are the stability considerations for this compound under storage or reaction conditions?

Methodological Answer:

  • Photodegradation : Fluorene derivatives are often light-sensitive; store in amber vials under inert gas .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks above 150°C).
  • Hydrolytic sensitivity : Ester groups may hydrolyze in aqueous acidic/basic conditions. Stability assays in buffers (pH 3–11) are recommended .

Advanced: What strategies improve regioselectivity in electrophilic substitutions on the fluorene backbone?

Methodological Answer:

  • Directing groups : The 9-oxo group acts as an electron-withdrawing meta-director. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .
  • Catalytic control : Lewis acids (e.g., AlCl₃) enhance selectivity in Friedel-Crafts alkylation .

Advanced: How are reaction yields optimized for derivatives in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Factorial designs screen variables (e.g., temperature, catalyst loading) to identify critical parameters .
  • In situ monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments.
  • Workup optimization : Liquid-liquid extraction or column chromatography minimizes product loss. For example, silica gel chromatography effectively separates ester derivatives from polar byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.